molecular formula C20H23N3O2S B12201605 6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine

Cat. No.: B12201605
M. Wt: 369.5 g/mol
InChI Key: NVXUSAIHWGJJDK-UHFFFAOYSA-N
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Description

6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a fused bicyclic system and a sulfonyl group, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine stands out due to its unique sulfonyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug discovery and development .

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

6-methyl-2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C20H23N3O2S/c1-15-5-4-10-23(13-15)26(24,25)18-7-3-6-17(11-18)19-14-22-12-16(2)8-9-20(22)21-19/h3,6-9,11-12,14-15H,4-5,10,13H2,1-2H3

InChI Key

NVXUSAIHWGJJDK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C

Origin of Product

United States

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